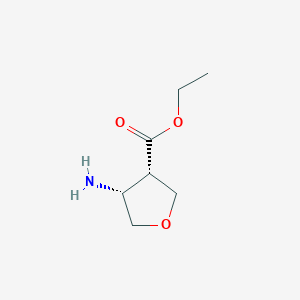

Ethyl (3S,4R)-4-aminooxolane-3-carboxylate

Description

Contextualization within the Class of Chiral Tetrahydrofuran (B95107) Amino Acid Esters

The subject compound is a member of the broader class of chiral tetrahydrofuran amino acid esters. This classification is based on its key structural features: a chiral center, a tetrahydrofuran (oxolane) core, an amino group, and an ethyl ester group. masterorganicchemistry.com Tetrahydrofuran derivatives are a significant focus in organic synthesis, with numerous methods developed for their creation. researchgate.netresearchgate.netnih.gov The incorporation of an amino acid framework onto this scaffold introduces functionalities that are pivotal for applications in medicinal chemistry and materials science.

The synthesis of such compounds often requires sophisticated stereoselective methods to control the precise arrangement of substituents on the tetrahydrofuran ring. researchgate.netnih.gov The chirality is crucial as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. The general structure combines the rigidity of the cyclic ether with the versatile chemical handles of an amino acid ester, making these compounds valuable as building blocks. For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been explored for their potential use in medicaments. google.com

Significance of Stereochemically Defined Oxolane Derivatives in Organic Synthesis

Stereochemically defined oxolane derivatives are highly valued in organic synthesis due to their prevalence in natural products and their utility as chiral building blocks. nih.gov The tetrahydrofuran ring system is a core component of many biologically active molecules, including certain sugars, nucleoside analogues, and various secondary metabolites. nih.gov The precise control of stereochemistry is paramount because the biological function of these molecules is often dependent on their specific 3D conformation.

In synthesis, these derivatives serve as versatile intermediates. The oxygen atom in the ring can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. The substituents on the ring can be manipulated to build more complex molecular architectures. The development of catalytic asymmetric methods has provided efficient routes to access enantiomerically pure oxolane derivatives, which are crucial for the synthesis of single-enantiomer pharmaceuticals. mdpi.com The stereoselective synthesis of these compounds is an active area of research, with various strategies being employed, such as oxidative cyclization of dienes and asymmetric allylpalladium cyclizations. nih.gov

Table 1: Key Features of Stereochemically Defined Oxolane Derivatives

| Feature | Significance in Organic Synthesis |

| Chiral Centers | Enables the synthesis of enantiomerically pure target molecules, crucial for pharmaceutical applications. mdpi.com |

| Oxolane Ring | Provides a stable, five-membered heterocyclic core found in many natural products and bioactive compounds. nih.gov |

| Functional Groups | Allows for further chemical modification and elaboration into more complex structures. |

| Conformational Bias | The ring structure imparts a degree of rigidity, influencing the overall shape and biological interactions of the molecule. |

Research Landscape of Constrained Chiral Amino Acid Esters

Ethyl (3S,4R)-4-aminooxolane-3-carboxylate is also an example of a constrained chiral amino acid ester. The term "constrained" refers to the restricted conformational flexibility of the amino acid backbone, which is achieved by incorporating it into a cyclic structure, in this case, the oxolane ring. nih.gov Such conformational restriction is a powerful strategy in medicinal chemistry and drug design. acs.orgnih.gov

Unnatural or constrained amino acids are fundamental building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability against enzymatic degradation and better oral bioavailability. acs.org By locking the rotatable bonds of an amino acid into a ring, chemists can enforce a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for a biological target. nih.govnih.gov

The research landscape in this area is dynamic, with a focus on developing novel synthetic routes to access a diverse range of constrained amino acids. nih.gov These building blocks are then used to construct foldamers, which are oligomers that adopt well-defined secondary structures, such as helices, similar to proteins. nih.gov The ability to design and synthesize molecules with predictable conformations is a key goal in supramolecular chemistry and has implications for the development of new materials and therapeutic agents.

Table 2: Applications of Constrained Amino Acids

| Application Area | Description |

| Medicinal Chemistry | Design of peptidomimetics with improved stability and target selectivity. acs.org |

| Drug Design | Creation of small molecule drugs where a specific conformation is required for biological activity. nih.gov |

| Foldamer Research | Synthesis of novel oligomers that adopt predictable and stable secondary structures like helices. nih.gov |

| Materials Science | Development of new materials with unique structural and functional properties. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S,4R)-4-aminooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)5-3-10-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHPITVFKKBAOF-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1COC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies of the Ethyl 3s,4r 4 Aminooxolane 3 Carboxylate Scaffold

Reactivity at the Amine Functionality for N-Functionalization

The primary amine group in Ethyl (3S,4R)-4-aminooxolane-3-carboxylate is a key site for molecular elaboration, readily undergoing a variety of N-functionalization reactions. These transformations are fundamental in building molecular complexity and modulating the physicochemical properties of the resulting derivatives.

Common N-functionalization reactions include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively. Amide bond formation is a particularly prevalent strategy, often employed in the synthesis of biologically active compounds. This is typically achieved by reacting the parent amine with a variety of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents.

For instance, the amine can be coupled with a carboxylic acid in the presence of standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The choice of solvent for these reactions is typically an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

While specific examples detailing the N-functionalization of this compound are often embedded within broader synthetic schemes in patents and medicinal chemistry literature, the general principles of these reactions are well-established. The table below illustrates typical N-acylation reactions.

| Acylating Agent | Reagent/Catalyst | Product Type |

| Acetyl chloride | Pyridine or Triethylamine | N-acetamide |

| Acetic anhydride | Pyridine or DMAP | N-acetamide |

| Benzoic acid | EDC, HOBt | N-benzamide |

| Benzoyl chloride | Triethylamine | N-benzamide |

Ester Group Manipulations and Interconversions

The ethyl ester functionality of the scaffold provides another handle for chemical modification, allowing for a range of transformations that alter the carboxylic acid moiety. These manipulations are crucial for introducing different functional groups, preparing carboxylic acid derivatives, or converting the ester to other functionalities.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically accomplished under basic conditions, for example, by treatment with an aqueous solution of a metal hydroxide such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a protic solvent like methanol or ethanol. Acid-catalyzed hydrolysis is also possible but may be less compatible with other acid-sensitive functional groups. The resulting (3S,4R)-4-aminooxolane-3-carboxylic acid is a key intermediate for further derivatization, such as amide bond formation with various amines.

Amidation of the ester can be achieved directly by reacting it with an amine, although this process, known as aminolysis, often requires harsh conditions (high temperature and pressure) and is generally less efficient than a two-step hydrolysis-amidation sequence.

Reduction of the ester group to a primary alcohol offers another pathway for derivatization. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting (3S,4R)-4-(aminomethyl)oxolan-3-ol is a bifunctional intermediate that can be further modified at both the amine and the newly formed hydroxyl group.

Transesterification , the conversion of the ethyl ester to a different ester, can be performed by reacting the compound with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the use of a large excess of the new alcohol is often required to drive the reaction to completion.

| Transformation | Reagents | Product |

| Hydrolysis | LiOH, H2O/MeOH | (3S,4R)-4-aminooxolane-3-carboxylic acid |

| Reduction | LiAlH4, THF | [(3S,4R)-4-aminooxolan-3-yl]methanol |

| Amidation (via acid) | 1. LiOH, H2O/MeOH2. Amine, EDC, HOBt | (3S,4R)-4-aminooxolane-3-carboxamide derivative |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl (3S,4R)-4-aminooxolane-3-carboxylate |

Ring-Opening and Ring-Closing Reaction Pathways of the Oxolane Core

The oxolane (tetrahydrofuran) ring, while generally stable, can participate in ring-opening reactions under specific conditions. These reactions can be synthetically useful for accessing acyclic structures with defined stereochemistry. For instance, treatment with strong Lewis acids in the presence of a nucleophile can lead to cleavage of one of the C-O bonds. However, such reactions on highly functionalized oxolanes like the title compound are not commonly reported and would likely require carefully controlled conditions to achieve selectivity.

Conversely, the functional groups on the scaffold can be utilized in intramolecular reactions to form new ring systems. For example, derivatives of the corresponding carboxylic acid (obtained after ester hydrolysis) could potentially undergo intramolecular cyclization to form bicyclic lactams, depending on the nature of the substituent on the nitrogen atom. Similarly, the amino alcohol obtained from ester reduction could be a precursor for the synthesis of fused or spirocyclic heterocyclic systems.

Stereospecific and Stereoselective Functional Group Interconversions on the Parent Structure

The inherent chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds. Chemical transformations on this scaffold can be designed to proceed with high levels of stereocontrol, either by preserving the existing stereocenters (stereospecific reactions) or by creating new stereocenters with a high degree of selectivity (stereoselective reactions).

For example, nucleophilic substitution reactions at the C4 position, if achievable, would likely proceed with inversion of configuration, a hallmark of an SN2 mechanism. However, such transformations on an amino-substituted carbon are generally challenging.

More commonly, the existing stereochemistry is used to direct the stereochemical outcome of reactions on appended functional groups. For instance, in the synthesis of more complex molecules, the chiral oxolane core can act as a chiral auxiliary, influencing the stereoselectivity of reactions such as aldol additions or Michael additions on derivatives of the ester or amine functionalities.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Peptidomimetics and Conformationally Constrained Amino Acid Analogues

The unique structural features of ethyl (3S,4R)-4-aminooxolane-3-carboxylate make it an attractive precursor for the synthesis of peptidomimetics and conformationally constrained amino acid analogues. The inherent rigidity of the oxolane ring allows for the precise positioning of substituent groups, which can mimic the secondary structures of peptides, such as β-turns and γ-turns. This conformational restriction is a key strategy in the design of peptidomimetics with enhanced biological activity, metabolic stability, and oral bioavailability compared to their natural peptide counterparts.

The amino and carboxylate functionalities on the oxolane ring serve as handles for incorporation into peptide chains via standard peptide coupling methodologies. The resulting modified peptides exhibit predictable folding patterns, which are crucial for their interaction with biological targets like enzymes and receptors. Research has demonstrated that the incorporation of such constrained amino acid analogues can lead to the development of potent and selective therapeutic agents. The stereochemistry of the amino and carboxylate groups in the (3S,4R) configuration is particularly important for achieving the desired spatial arrangement for effective biological interactions.

Utility in the Asymmetric Synthesis of Complex Molecules and Natural Product Fragments

Synthetic chemists have utilized this oxolane amino ester as a starting material for the synthesis of a variety of complex structures. The functional groups on the ring can be chemically manipulated to introduce additional stereocenters or to build more elaborate molecular frameworks. For instance, the amino group can be acylated, alkylated, or used to direct further reactions, while the ester can be reduced, hydrolyzed, or converted into other functional groups. These transformations, carried out in a stereocontrolled manner, have enabled the synthesis of key intermediates for a range of biologically active molecules.

Contribution to the Stereoselective Formation of Other Chiral Heterocyclic Systems

Beyond its use in linear and macrocyclic structures, this compound serves as a versatile precursor for the stereoselective synthesis of other chiral heterocyclic systems. The inherent chirality and functionality of the oxolane ring can be leveraged to construct new ring systems with high levels of stereocontrol.

Through a variety of synthetic transformations, such as intramolecular cyclizations, ring-closing metathesis, and other cascade reactions, the oxolane amino ester can be converted into more complex heterocyclic scaffolds. These novel structures, which often possess unique three-dimensional shapes, are of significant interest in medicinal chemistry and materials science. The ability to generate diverse and stereochemically defined heterocyclic libraries from a single chiral building block is a testament to the synthetic utility of this compound.

Development of Chiral Ligands and Catalysts Derived from the Oxolane Amino Ester Backbone

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The rigid and well-defined structure of this compound provides an excellent scaffold for the design of such molecules. The amino and carboxylate groups can be readily modified to incorporate coordinating atoms, such as phosphorus, nitrogen, or oxygen, which can then bind to a metal center to form a chiral catalyst.

The stereochemical information embedded in the oxolane backbone can be effectively transferred to the catalytic site, enabling the catalyst to promote chemical reactions with high enantioselectivity. These catalysts can be employed in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The modular nature of the synthesis of these ligands, starting from the readily available oxolane amino ester, allows for the fine-tuning of their steric and electronic properties to optimize their catalytic performance for specific reactions.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 3s,4r 4 Aminooxolane 3 Carboxylate

Single Crystal X-ray Diffraction for Absolute Configuration Determination and Conformational Analysis

No published studies detailing the single-crystal X-ray diffraction of Ethyl (3S,4R)-4-aminooxolane-3-carboxylate were found. Such a study would be critical in unequivocally determining its absolute configuration and providing precise data on bond lengths, bond angles, and the solid-state conformation of the oxolane ring and its substituents.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation

Detailed high-resolution NMR spectroscopic data (¹H, ¹³C, and correlation spectroscopy such as COSY, HSQC, HMBC, and NOESY) for this compound are not available in the scientific literature. This information would be essential for confirming the stereochemical assignment of the protons and carbons in the molecule and for elucidating its preferred conformation in solution.

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

There are no published reports on the use of advanced chiroptical techniques, such as Electronic Circular Dichroism (ECD), to assess the enantiomeric purity of this compound. ECD analysis would provide characteristic spectral data that could be used to confirm the enantiomeric identity and quantify the enantiomeric excess of the compound.

Computational Chemistry Studies on Ethyl 3s,4r 4 Aminooxolane 3 Carboxylate

Density Functional Theory (DFT) Calculations for Mechanistic Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in organic chemistry for studying reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation.

Elucidation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in identifying the most plausible reaction pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For the synthesis of substituted oxolanes, various pathways such as intramolecular cyclizations or cycloaddition reactions can be computationally modeled.

By calculating the Gibbs free energy of each stationary point along a proposed reaction coordinate, a detailed energy profile can be constructed. For instance, in a hypothetical intramolecular cyclization to form the oxolane ring, DFT can be used to model the approach of a nucleophilic hydroxyl group to an electrophilic carbon center. The transition state for this ring-closing step would be characterized by a single imaginary frequency in its vibrational analysis, representing the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. These theoretical models allow chemists to understand complex reaction mechanisms and optimize conditions for desired outcomes.

| Structure | Relative Energy (kcal/mol) | Description |

| Reactant (Open-chain precursor) | 0.0 | Starting material in a stable conformation. |

| Transition State 1 (TS1) | +21.5 | Energy maximum for the ring-closing step. |

| Intermediate | -5.2 | A transient, stable species formed after ring closure. |

| Transition State 2 (TS2) | +15.8 | Energy maximum for a subsequent functional group transformation. |

| Product (Ethyl (3S,4R)-4-aminooxolane-3-carboxylate) | -12.7 | The final, thermodynamically stable product. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for a multi-step organic reaction.

Prediction of Stereochemical Outcomes and Selectivity Profiles

One of the most powerful applications of DFT in synthetic chemistry is the prediction of stereoselectivity. For this compound, which has two adjacent stereocenters, controlling the relative (and absolute) stereochemistry is a significant synthetic challenge. DFT can be used to model the transition states leading to different stereoisomers.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product. Computational chemists can build models for the transition states that lead to the (3S,4R), (3R,4S), (3S,4S), and (3R,4R) diastereomers. By comparing the calculated Gibbs free energies of activation for each pathway, the diastereomeric ratio (d.r.) of the product can be predicted. These predictions can guide the choice of reagents, catalysts, and reaction conditions to favor the formation of the desired (3S,4R) isomer. nih.gov

| Transition State Leading to Diastereomer | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product |

| (3S,4R) - anti | 20.1 | Major |

| (3S,4S) - syn | 21.8 | Minor |

Note: The data in this table is hypothetical, illustrating how lower transition state energy corresponds to the major observed product.

Conformational Analysis and Energetic Landscapes of Oxolane Rings

The biological activity and chemical reactivity of cyclic molecules are often dictated by their three-dimensional shape. The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three.

For a substituted oxolane like this compound, the substituents will have preferred positions (axial or equatorial-like) in these different conformations. Computational methods can be used to calculate the relative energies of all possible conformers, thereby mapping the energetic landscape of the molecule. This analysis helps identify the lowest-energy (most populated) conformation, which is often the one responsible for its observed properties. The presence of bulky substituents and intramolecular interactions, such as hydrogen bonding between the amino and carboxylate groups, can significantly influence the conformational equilibrium.

| Conformation | Puckering Type | Substituent Positions | Relative Energy (kcal/mol) |

| Conf-1 | Twist (C2) | Amino (pseudo-eq), Carboxylate (pseudo-ax) | 0.00 |

| Conf-2 | Envelope (Cs) | Amino (eq), Carboxylate (ax) | 0.85 |

| Conf-3 | Twist (C2) | Amino (pseudo-ax), Carboxylate (pseudo-eq) | 1.50 |

| Conf-4 | Envelope (Cs) | Amino (ax), Carboxylate (eq) | 2.10 |

Note: This table presents a hypothetical energy ranking of possible conformers for the target molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (such as a solvent) at an atomistic level. aip.org

For this compound, an MD simulation could be performed by placing the molecule in a box of explicit solvent molecules (e.g., water or chloroform) and simulating its behavior over nanoseconds or microseconds. Such a simulation can reveal:

Conformational Transitions: The simulation can show how the oxolane ring flips between different envelope and twist conformations and how quickly these transitions occur. rsc.org

Solvent Interactions: It allows for the detailed study of hydrogen bonding patterns between the molecule's amino and ester groups and the surrounding solvent molecules.

Intramolecular Dynamics: The simulation can highlight dynamic intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecules, bridging the gap between static computational models and the behavior of molecules in a real-world, dynamic environment.

| Simulation Parameter | Value/Description | Purpose |

| System | 1 molecule in a 50Å x 50Å x 50Å box of TIP3P water | To simulate behavior in an aqueous environment. |

| Force Field | AMBER or GROMOS | Defines the potential energy function for all atoms. |

| Simulation Time | 100 nanoseconds (ns) | Duration of the simulation to observe dynamic events. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Note: This table lists typical parameters for setting up a molecular dynamics simulation.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Efficient Asymmetric Synthetic Methodologies

The precise stereochemical arrangement of the amino and carboxylate groups on the oxolane ring is crucial for its potential biological activity. Future research will likely focus on the development of novel and more efficient asymmetric synthetic routes to access this specific diastereomer. Current synthetic strategies for substituted oxolanes and related γ-lactams often involve multi-step sequences that can be lengthy and may offer limited stereocontrol. rsc.orgthieme-connect.de

Emerging areas of investigation could include:

Organocatalysis: The use of chiral small-molecule catalysts to induce asymmetry is a rapidly growing field. yale.edu Future work could explore the application of novel organocatalysts for the enantioselective and diastereoselective synthesis of the oxolane core, potentially through asymmetric cycloadditions or ring-opening reactions of prochiral precursors.

Transition-Metal Catalysis: Developing new catalytic systems, for instance, those based on iridium or rhodium, for the asymmetric hydrogenation or amination of unsaturated oxolane precursors could provide direct and highly selective pathways to the desired (3S,4R) stereochemistry. mdpi.com

Enzymatic and Chemo-enzymatic Approaches: The use of enzymes, such as lipases or transaminases, could offer highly specific and environmentally benign methods for resolving racemic mixtures or for the direct asymmetric synthesis of key intermediates.

A key goal in this area will be to develop synthetic routes that are not only stereoselective but also scalable and economically viable, thereby facilitating broader investigation into the compound's properties and applications.

Expansion of Synthetic Applications to Diverse Molecular Architectures

The bifunctional nature of Ethyl (3S,4R)-4-aminooxolane-3-carboxylate, possessing both a nucleophilic amine and an electrophilic ester, makes it a versatile building block for the synthesis of more complex molecular architectures. Future research is expected to leverage these functionalities to create novel scaffolds for various applications, including medicinal chemistry and materials science.

Potential synthetic applications to be explored include:

Peptidomimetics and Constrained Amino Acids: The rigid oxolane ring can serve as a scaffold to mimic peptide turns or to create conformationally constrained amino acid analogues. These could be incorporated into peptides to enhance their stability against enzymatic degradation and to improve their biological activity and selectivity.

Novel Heterocyclic Scaffolds: The amino and carboxylate groups can be used as handles for further chemical transformations, enabling the construction of fused or spirocyclic heterocyclic systems. These novel ring systems could exhibit unique biological properties. For instance, the intramolecular cyclization could lead to the formation of bicyclic lactams, which are present in numerous biologically active natural products. nih.gov

Polymer Chemistry: The molecule could be explored as a monomer for the synthesis of novel polyamides or polyesters with defined stereochemistry, potentially leading to new biodegradable materials with unique physical and chemical properties.

The systematic exploration of its reactivity will be crucial in unlocking its full potential as a synthetic building block.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous manufacturing and automated processes to improve efficiency, safety, and reproducibility. mtak.humdpi.comspringerprofessional.de The synthesis of this compound and its derivatives is well-suited for adaptation to these modern platforms.

Future research in this direction could involve:

Development of Continuous Flow Processes: Designing and optimizing a continuous flow synthesis of the target molecule could offer significant advantages over traditional batch production. durham.ac.ukbohrium.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for reactions involving hazardous reagents or unstable intermediates.

Automated Library Synthesis: By integrating flow chemistry with automated synthesis platforms, it will be possible to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.netresearchgate.net This high-throughput synthesis approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the rapid identification of compounds with optimized biological activity.

The adoption of these technologies will not only accelerate the research and development process but also facilitate a more sustainable and efficient production of this and related compounds.

Development of Oxolane-Based Bioconjugates for Targeted Research Applications

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a powerful tool in chemical biology and medicine. nih.gov The functional groups present in this compound make it an attractive candidate for the development of novel bioconjugates.

Emerging research applications in this area include:

Linkers for Antibody-Drug Conjugates (ADCs): The amino and carboxylate groups can be readily modified to attach cytotoxic drugs and linking moieties for conjugation to antibodies. The rigid oxolane core could provide a stable and well-defined spacer between the antibody and the drug, potentially influencing the stability and efficacy of the ADC.

Probes for Chemical Biology: The oxolane scaffold can be functionalized with reporter molecules such as fluorescent dyes or affinity tags. These probes could be used to study biological processes or to identify the molecular targets of bioactive compounds.

Drug Delivery Systems: The molecule could be incorporated into larger drug delivery systems, such as nanoparticles or liposomes, to improve their targeting and release properties. The stereochemistry of the oxolane ring could play a role in the recognition and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (3S,4R)-4-aminooxolane-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of similar ethyl carboxylate derivatives (e.g., ethyl aroylacetates) typically involves cyclization or condensation reactions. For example, ethyl aroylacetates with methoxy-substituted aryl groups are synthesized via multicomponent reactions using aldehydes, β-ketoesters, and ammonium acetate under reflux conditions . Optimization can include varying catalysts (e.g., Lewis acids), solvents (ethanol or toluene), and temperature. Yield improvements may require iterative adjustments, such as using microwave-assisted synthesis for faster reaction kinetics.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For example, single-crystal X-ray studies of analogous compounds (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) resolved bond angles and torsion angles to confirm spatial arrangements . Alternatively, chiral HPLC or NMR with chiral shift reagents can corroborate enantiomeric purity.

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Based on safety data for similar compounds, storage should prioritize airtight containers in cool, dry environments to prevent hydrolysis or oxidation. For instance, ethyl carboxylates with labile functional groups (e.g., amino or hydroxyl) are sensitive to moisture; desiccants like silica gel are recommended . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can identify decomposition pathways.

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer : Molecular docking and MD simulations can assess binding affinity to target proteins (e.g., enzymes or receptors). For example, SAR studies on ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate analogs used AutoDock Vina to evaluate interactions with kinase domains, guided by crystallographic data from homologous structures . QSAR models can further correlate substituent effects (e.g., methoxy groups) with bioactivity.

Q. What strategies resolve contradictions in reactivity data for this compound under varying catalytic systems?

- Methodological Answer : Divergent reactivity may arise from competing reaction pathways (e.g., nucleophilic vs. electrophilic mechanisms). Systematic studies using kinetic profiling (e.g., in situ IR spectroscopy) and isotopic labeling (e.g., -tracing) can identify intermediates. For instance, conflicting yields in similar cyclization reactions were resolved by detecting transient enolate species via -NMR .

Q. How does the aminooxolane ring influence the compound’s metabolic stability in preclinical models?

- Methodological Answer : In vitro assays (e.g., microsomal stability tests) can quantify metabolic degradation. Comparative studies with analogs (e.g., ethyl 4-hydroxyquinoline-3-carboxylate derivatives) revealed that substituents on the oxolane ring reduce CYP450-mediated oxidation. LC-MS/MS analysis of plasma samples from rodent studies can validate these findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.